

Spectroscopic Profile of Cyclobutanecarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: Cyclobutanecarboxylic acid

Cat. No.: B193281

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **cyclobutanecarboxylic acid** ($C_5H_8O_2$), a valuable building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its structural features. This document is intended to serve as a practical resource for the identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of **cyclobutanecarboxylic acid**. The spectra are typically recorded in deuterated chloroform ($CDCl_3$).

1H NMR Spectroscopy

The proton NMR spectrum of **cyclobutanecarboxylic acid** exhibits distinct signals corresponding to the carboxylic acid proton, the methine proton at the carboxyl-substituted carbon, and the methylene protons of the cyclobutane ring.

Table 1: 1H NMR Spectroscopic Data for **Cyclobutanecarboxylic Acid**[\[1\]](#)[\[2\]](#)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Notes
Carboxylic Acid (-COOH)	~11.0 - 12.0	Broad Singlet (br s)	Chemical shift is concentration-dependent and can exchange with D ₂ O.
Methine (-CH)	~3.18	Multiplet (m)	The proton on the carbon bearing the carboxylic acid is deshielded.
Methylene (-CH ₂)	~1.74 - 2.60	Multiplet (m)	The six methylene protons of the cyclobutane ring are diastereotopic and exhibit complex splitting patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **Cyclobutanecarboxylic Acid**[\[3\]](#)[\[4\]](#)

Carbon Assignment	Chemical Shift (δ , ppm)
Carbonyl (-C=O)	~182
Methine (-CH)	~40
Methylene (-CH ₂)	~25
Methylene (-CH ₂)	~18

Infrared (IR) Spectroscopy

The IR spectrum of **cyclobutanecarboxylic acid** reveals characteristic absorption bands corresponding to the key functional groups present in the molecule. The spectrum is typically dominated by the very broad O-H stretch of the carboxylic acid due to hydrogen bonding and the strong C=O stretch.^{[5][6][7]}

Table 3: Key IR Absorption Bands for **Cyclobutanecarboxylic Acid**

Wavenumber (cm ⁻¹)	Vibrational Mode	Description
2500-3300	O-H stretch	Very broad and strong, characteristic of a hydrogen-bonded carboxylic acid.
~2950	C-H stretch	Aliphatic C-H stretching of the cyclobutane ring.
~1700	C=O stretch	Strong and sharp, characteristic of a carboxylic acid carbonyl group.
~1420	C-O-H bend	In-plane bending.
~1220	C-O stretch	Coupled with O-H in-plane bending.
~930	O-H bend	Out-of-plane bending, often broad.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **cyclobutanecarboxylic acid** results in the formation of a molecular ion and several characteristic fragment ions. The fragmentation pattern provides valuable information for structural confirmation.

Table 4: Key Mass Spectrometry Data (EI-MS) for **Cyclobutanecarboxylic Acid**^{[2][3]}

m/z	Relative Intensity (%)	Proposed Fragment Ion
100	18.4	$[M]^+$, Molecular Ion
82	18.3	$[M - H_2O]^+$
73	50.2	$[M - C_2H_3]^+$
55	100.0	$[C_4H_7]^+$ or $[M - COOH]^+$
41	17.4	$[C_3H_5]^+$
27	49.4	$[C_2H_3]^+$

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid organic compounds like **cyclobutanecarboxylic acid**. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy (1H and ^{13}C)

- Sample Preparation: Dissolve approximately 5-10 mg of **cyclobutanecarboxylic acid** in about 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the 1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- 1H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Parameters: A proton-decoupled spectrum is typically acquired with a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

FT-IR Spectroscopy

- Sample Preparation (Neat Liquid): Place one to two drops of neat **cyclobutanecarboxylic acid** onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to

create a thin liquid film.

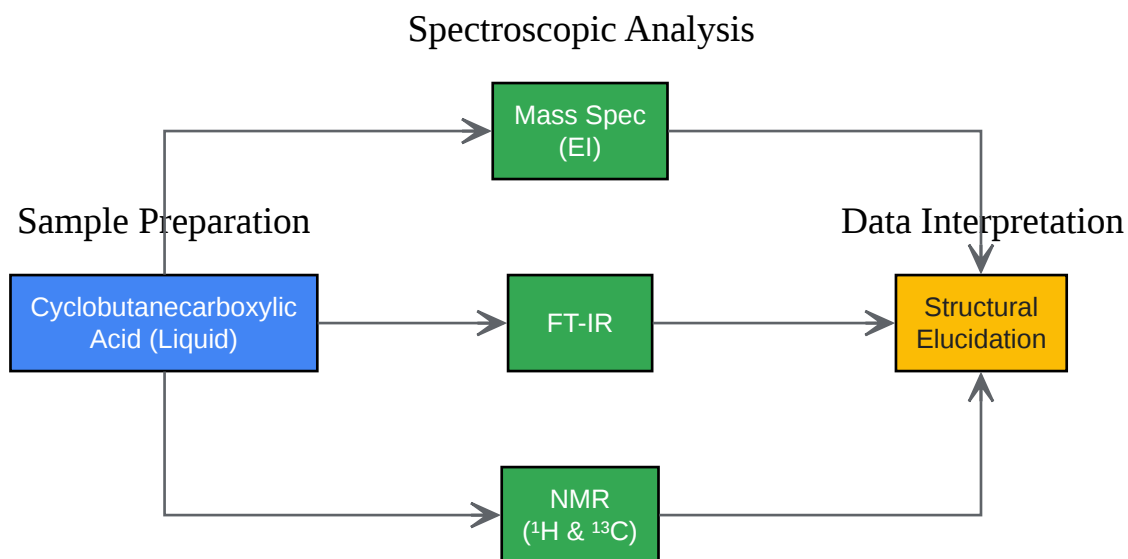
- **Data Acquisition:** Mount the salt plates in the spectrometer's sample holder. Record the spectrum over a range of 4000-400 cm^{-1} .
- **Background Correction:** A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
- **Ionization:** The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The abundance of each ion is measured by a detector to generate the mass spectrum.

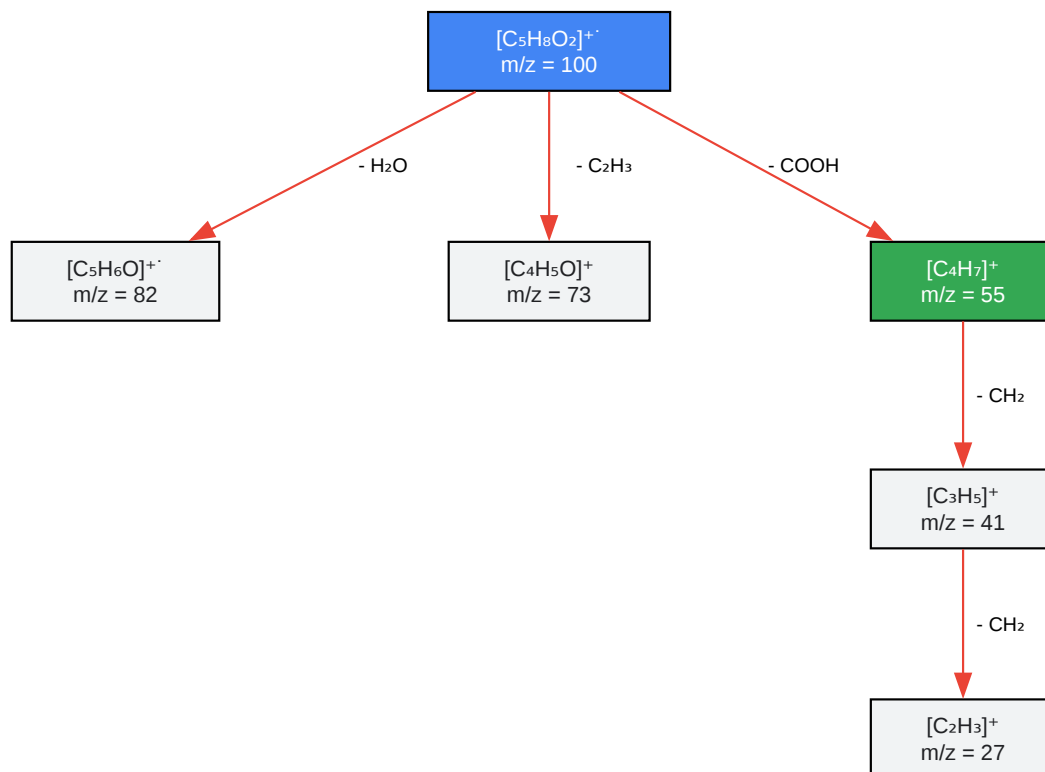
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible fragmentation pathway for **cyclobutanecarboxylic acid** in mass spectrometry.



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A general workflow for the spectroscopic analysis of a chemical compound.



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A plausible fragmentation pathway for **cyclobutanecarboxylic acid** under electron ionization.

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